N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(4-fluorobenzyl)oxalamide
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Description
N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(4-fluorobenzyl)oxalamide is a useful research compound. Its molecular formula is C16H16ClFN2O3S and its molecular weight is 370.82. The purity is usually 95%.
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Scientific Research Applications
Orexin Receptor Mechanisms and Eating Disorders
Orexins and their receptors play crucial roles in modulating feeding, arousal, stress, and drug abuse. Research on compounds targeting orexin receptors, such as selective OX1R antagonists, has shown promising results in models of binge eating. These findings suggest that selective antagonism at OX1R could represent a novel pharmacological approach for treating eating disorders with a compulsive component, highlighting the potential therapeutic applications of compounds interacting with orexin receptors in addressing compulsive food consumption and possibly other eating disorders (Piccoli et al., 2012).
Radiotracer Development for PET Imaging
The development of radiolabeled compounds for positron emission tomography (PET) imaging is another area of interest. Compounds designed for nucleophilic displacement with fluorine-18 have been synthesized to study CB1 cannabinoid receptors in the brain, demonstrating the utility of structurally related compounds in developing tools for neurological research. These advancements underscore the importance of chemical synthesis techniques in creating diagnostic tools for exploring brain functions and disorders (Katoch-Rouse & Horti, 2003).
Photodynamic Therapy for Cancer Treatment
The synthesis and characterization of zinc phthalocyanine derivatives with high singlet oxygen quantum yield have been reported. These compounds, substituted with novel benzenesulfonamide derivative groups, show promising properties as photosensitizers for Type II mechanisms in photodynamic therapy. This research highlights the potential of certain chemical entities in developing effective treatments for cancer through photodynamic therapy, offering insights into the design of compounds with improved photophysical, photochemical, and therapeutic properties (Pişkin, Canpolat, & Öztürk, 2020).
Fluorescence Chemosensors for Metal Ion Detection
Research on thiophene-2-yl)oxazole derived chemosensors demonstrates the creation of "turn on" fluorescence sensors capable of specifically recognizing Ga3+ ions. These chemosensors exhibit highly sensitive and selective detection capabilities, which are critical for environmental monitoring, biological research, and industrial applications. The development of such chemosensors underscores the role of specialized compounds in advancing analytical chemistry and environmental science (Liu et al., 2022).
Properties
IUPAC Name |
N'-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N-[(4-fluorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O3S/c1-23-12(13-6-7-14(17)24-13)9-20-16(22)15(21)19-8-10-2-4-11(18)5-3-10/h2-7,12H,8-9H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEYLMWDEZZURD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.